1-(Diphenylphosphoryl)-L-proline
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Overview
Description
1-(Diphenylphosphoryl)-L-proline is an organic compound that features a proline amino acid moiety bonded to a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphoryl)-L-proline can be synthesized through a multi-step process involving the reaction of L-proline with diphenylphosphoryl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The proline moiety can undergo substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
1-(Diphenylphosphoryl)-L-proline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a drug intermediate or therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-L-proline involves its interaction with molecular targets through its phosphoryl and proline groups. The phosphoryl group can participate in coordination with metal ions, while the proline moiety can interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
1-(Diphenylphosphoryl)ethanol: Similar structure with an ethanol moiety instead of proline.
Diphenylphosphoryl azide: Contains a phosphoryl group bonded to an azide.
1-(Diphenylphosphoryl)benzene: Features a benzene ring instead of proline.
Uniqueness: 1-(Diphenylphosphoryl)-L-proline is unique due to the presence of the proline amino acid, which imparts specific stereochemical and functional properties. This makes it particularly useful in applications requiring chiral recognition and interaction with biological molecules.
Properties
CAS No. |
62056-92-2 |
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Molecular Formula |
C17H18NO3P |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
(2S)-1-diphenylphosphorylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H18NO3P/c19-17(20)16-12-7-13-18(16)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20)/t16-/m0/s1 |
InChI Key |
FNXGDLHHFPGGDG-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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